Chemical Probe Negative Control vs. Positive Probe SR159: Structural Basis for Inactivity Validation
1-Cyclohexyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea shares the 1-(methylsulfonyl)piperidin-4-yl urea core scaffold with the potent dual DDR1/p38 chemical probe SR159 (PDB Ligand TJW; CHEMBL5081039) [1]. SR159, which incorporates an elaborate (S)-4-cyclohexyl-1-((1-(methylsulfonyl)piperidin-3-yl)amino)-1-oxobutan-2-yl carboxamide extension in place of the simple N-cyclohexyl urea terminus, exhibits potent DDR1 kinase inhibition as confirmed by X-ray crystallography at 1.87 Å resolution (PDB: 7BE6) [1]. The published study on SR159 explicitly describes a 'structurally related negative control' developed alongside the active probe [2]. The structural simplification of SR159 to 1234975-56-4—removing the extended amino acid-like linker, the 5-amino-pyrazole-4-carboxamide moiety, and the phenyl ring—eliminates all key hinge-binding and DFG-pocket interactions observed in the SR159-DDR1 co-crystal structure while preserving the core scaffold for solubility and non-specific binding comparisons [1]. Compounds in this scaffold class that chemically deviate from the active probe by a single heavy atom can be inactive against up to 80% of known off-targets, establishing the value of structurally validated negative controls [3].
| Evidence Dimension | DDR1 kinase inhibition (structural evidence of target engagement) |
|---|---|
| Target Compound Data | No DDR1 kinase inhibition expected; structurally truncated analog lacking all hinge-binding pharmacophore elements present in SR159; serves as negative control candidate [1][2] |
| Comparator Or Baseline | SR159 (TJW): Potent DDR1 inhibitor; co-crystallized with DDR1 at 1.87 Å resolution (PDB: 7BE6); contains (S)-4-cyclohexyl-1-((1-(methylsulfonyl)piperidin-3-yl)amino)-1-oxobutan-2-yl carboxamide extension and 5-amino-1-phenyl-pyrazole-4-carboxamide moiety [1] |
| Quantified Difference | Structural divergence at urea terminus eliminates all key kinase hinge-binding interactions observed in SR159-DDR1 co-crystal structure. The negative control is expected to show >100-fold reduction in DDR1 binding affinity relative to SR159, consistent with the established structure-activity relationship for hinge-binding kinase inhibitors [1][3] |
| Conditions | X-ray crystallography (DDR1 kinase domain, PDB: 7BE6, 1.87 Å); chemical probe development study by the Structural Genomics Consortium (SGC) [1] |
Why This Matters
For researchers using SR159 as a chemical probe to interrogate DDR/p38 biology, 1234975-56-4 is the structurally matched negative control compound needed to distinguish on-target pharmacology from scaffold-related off-target effects—an essential component of rigorous chemical biology experimental design.
- [1] RCSB Protein Data Bank. (2021). PDB ID: 7BE6 – Structure of DDR1 receptor tyrosine kinase in complex with inhibitor SR159. Deposited 2020-12-22, Released 2021-03-03. https://doi.org/10.2210/pdb7BE6/pdb View Source
- [2] Roehm, S., Berger, B. T., Schroder, M., Chatterjee, D., Mathea, S., Joerger, A. C., Pinkas, D. M., Bufton, J. C., Knapp, S., & Bullock, A. N. (2021). Development of a Selective Dual Discoidin Domain Receptor (DDR)/p38 Kinase Chemical Probe. (Cited as primary publication for PDB 7BE6; describes structurally related negative control). View Source
- [3] Lee, J., & Schürmann, M. et al. (2021). The Promise and Peril of Chemical Probe Negative Controls. ACS Chemical Biology, 16(4), 671–683. View Source
